1-Boc-4-(2-carboxybenzyl)piperazine
Overview
Description
1-Boc-4-(2-carboxybenzyl)piperazine is a chemical compound frequently employed as a versatile building block in organic synthesis. This compound features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a 2-carboxybenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The traditional preparation method for 1-Boc-4-(2-carboxybenzyl)piperazine involves the reaction of anhydrous piperazine with di-tert-butyl carbonate. recent advancements have introduced more efficient synthetic routes. One such method uses diethylamine as a starting material, involving chlorination, Boc protection, and cyclization, resulting in higher yields exceeding 93.5%, enhanced purity, and reduced environmental impact .
Industrial Production Methods
For industrial production, the process typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques and optimized reaction conditions helps in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-(2-carboxybenzyl)piperazine undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the Boc protecting group with other functional groups.
Coupling Reactions: Used in the synthesis of complex molecules by coupling with aryl halides.
Reductive Amination: Involves the reaction with biaryl aldehydes to form arylpiperazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically use strong acids or bases to facilitate the replacement of the Boc group.
Coupling Reactions: Often employ catalysts like CuBr/1,1′-bi-2-naphthol and bases such as K3PO4.
Reductive Amination: Utilizes reducing agents like sodium borohydride in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions include various arylpiperazine derivatives, which are crucial intermediates in the synthesis of biologically active compounds .
Scientific Research Applications
1-Boc-4-(2-carboxybenzyl)piperazine is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biologically active compounds, including piperazinyl amides.
Medicine: Integral in the synthesis of therapeutic agents targeting psychiatric disorders by interacting with D2 and 5-HT1A receptors.
Industry: Utilized in the production of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism by which 1-Boc-4-(2-carboxybenzyl)piperazine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it acts on D2 and 5-HT1A receptors, influencing neurotransmitter activity and exhibiting potential therapeutic effects for psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
1-Boc-piperazine: Another N-Boc protected piperazine used in similar synthetic applications.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: An ester derivative used in various chemical syntheses.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: A hydrazide derivative with applications in organic synthesis.
Uniqueness
1-Boc-4-(2-carboxybenzyl)piperazine stands out due to its specific substitution pattern, which provides unique reactivity and versatility in synthetic applications. Its ability to undergo various chemical reactions and form biologically active compounds makes it a valuable tool in both research and industrial settings .
Properties
IUPAC Name |
2-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-8-18(9-11-19)12-13-6-4-5-7-14(13)15(20)21/h4-7H,8-12H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSZBPULTHYGJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660869 | |
Record name | 2-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-53-4 | |
Record name | 1-(1,1-Dimethylethyl) 4-[(2-carboxyphenyl)methyl]-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914349-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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